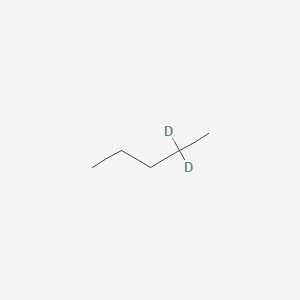
N-Pentane-2,2-D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pentane-2,2-D2 is a deuterated form of n-pentane, where two hydrogen atoms at the second carbon position are replaced with deuterium atoms. This compound is used in various scientific research applications due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentane-2,2-D2 typically involves the deuteration of n-pentane. One common method is the catalytic exchange reaction, where n-pentane is reacted with deuterium gas in the presence of a catalyst such as platinum or palladium. The reaction is carried out under high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of n-pentane and deuterium gas over a catalyst bed, with careful control of reaction conditions to maximize the yield of the deuterated product.
Análisis De Reacciones Químicas
Types of Reactions
N-Pentane-2,2-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction reactions can convert this compound to other deuterated hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens, forming deuterated halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using deuterium gas and a metal catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.
Major Products
Oxidation: Deuterated alcohols, aldehydes, and carboxylic acids.
Reduction: Deuterated alkanes.
Substitution: Deuterated halides.
Aplicaciones Científicas De Investigación
N-Pentane-2,2-D2 is used in various scientific research applications, including:
Chemistry: As a tracer in reaction mechanisms and studies involving isotopic labeling.
Biology: In metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: In pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.
Industry: As a solvent and in the production of deuterated materials for specialized applications.
Mecanismo De Acción
The mechanism of action of N-Pentane-2,2-D2 involves the incorporation of deuterium atoms into chemical reactions. Deuterium, being heavier than hydrogen, affects the reaction kinetics and the stability of intermediates. This isotopic effect is utilized in various studies to understand reaction pathways and mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N-Pentane: The non-deuterated form of N-Pentane-2,2-D2.
Isopentane: A structural isomer of n-pentane with different physical and chemical properties.
Neopentane: Another isomer with a more compact structure.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties make it valuable in studies requiring isotopic labeling and in applications where the kinetic isotope effect is significant.
Propiedades
Fórmula molecular |
C5H12 |
|---|---|
Peso molecular |
74.16 g/mol |
Nombre IUPAC |
2,2-dideuteriopentane |
InChI |
InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i3D2 |
Clave InChI |
OFBQJSOFQDEBGM-SMZGMGDZSA-N |
SMILES isomérico |
[2H]C([2H])(C)CCC |
SMILES canónico |
CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















